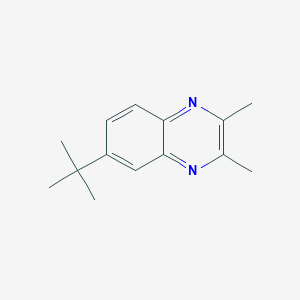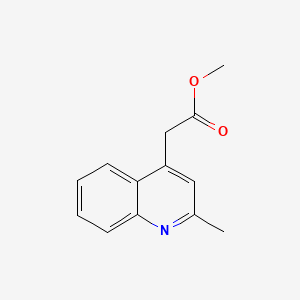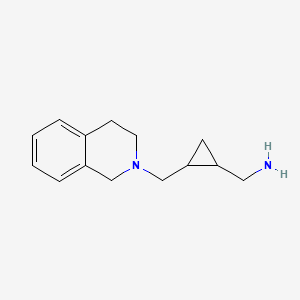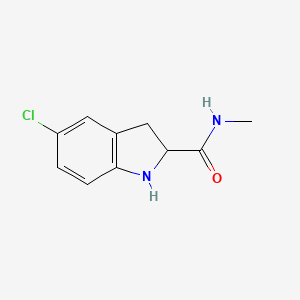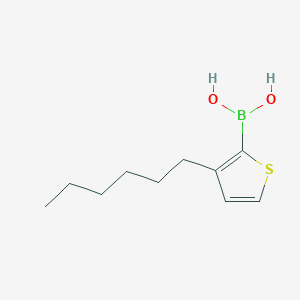
(3-Hexylthiophen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hexylthiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C10H17BO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a hexyl group attached to the thiophene ring and a boronic acid functional group at the 2-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the synthesis of conjugated polymers and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hexylthiophen-2-yl)boronic acid typically involves the borylation of 3-hexylthiophene. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the cross-coupling of 3-hexylthiophene with a boronic acid derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (3-Hexylthiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently used in substitution reactions
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Hydroxylated thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used
Scientific Research Applications
(3-Hexylthiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in bio-conjugation and as a building block for biologically active molecules.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of advanced materials, including photovoltaic cells and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of (3-Hexylthiophen-2-yl)boronic acid primarily involves its ability to form stable covalent bonds with other molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations. In polymerization reactions, the compound acts as a monomer that can undergo coupling reactions to form long polymer chains. The presence of the hexyl group enhances the solubility and processability of the resulting polymers .
Comparison with Similar Compounds
- Thiophene-2-boronic acid
- 3-Hexylthiophene
- 2,5-Dibromo-3-hexylthiophene
Comparison: (3-Hexylthiophen-2-yl)boronic acid is unique due to the presence of both a hexyl group and a boronic acid functional group. This combination imparts distinct properties, such as enhanced solubility and reactivity, making it more versatile in various chemical reactions compared to its analogs. For instance, while thiophene-2-boronic acid is also used in coupling reactions, the hexyl group in this compound provides additional steric and electronic effects that can influence the reaction outcomes .
Properties
CAS No. |
461399-05-3 |
|---|---|
Molecular Formula |
C10H17BO2S |
Molecular Weight |
212.12 g/mol |
IUPAC Name |
(3-hexylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C10H17BO2S/c1-2-3-4-5-6-9-7-8-14-10(9)11(12)13/h7-8,12-13H,2-6H2,1H3 |
InChI Key |
YFQUGHBYSJQRIQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CS1)CCCCCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


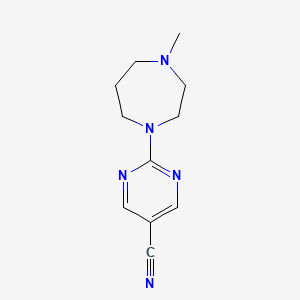
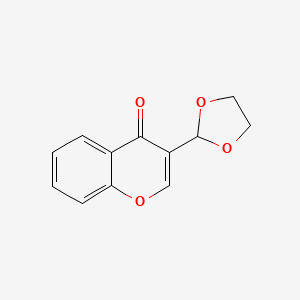
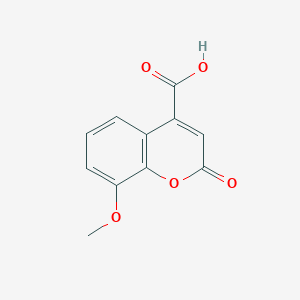

![8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B15068442.png)

![6-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]](/img/structure/B15068447.png)
![2-(Difluoromethyl)-5-ethoxybenzo[d]oxazole](/img/structure/B15068448.png)
![N-Ethyl-6-formylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B15068449.png)
